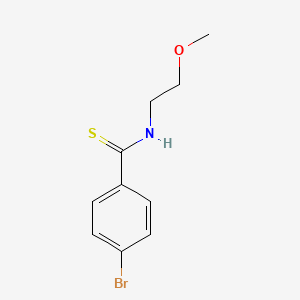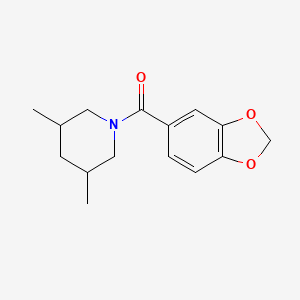
1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethylpiperidine, also known as BDMP, is a chemical compound that has gained significant attention in scientific research in recent years. BDMP is a piperidine derivative that has been synthesized for its potential use in various fields of research, including medicinal chemistry, neuroscience, and drug discovery.
作用機序
1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethylpiperidine is believed to act as a modulator of the sigma-1 receptor, which plays a crucial role in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of this receptor, this compound has the potential to influence various physiological and pathological processes, including neuroprotection, analgesia, and neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, protein folding, and neurotransmitter release. It has also been found to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethylpiperidine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a potent modulator of this receptor. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are many potential future directions for research involving 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethylpiperidine. One potential direction is the development of this compound-based drugs for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the role of this compound in other physiological and pathological processes, including cancer and inflammation.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research for its potential applications in medicinal chemistry and neuroscience. Its high affinity for the sigma-1 receptor makes it a potent modulator of this receptor, with potential applications in various physiological and pathological processes. While there are limitations to using this compound in lab experiments, its potential for future research directions makes it an exciting area of study in the field of chemical and biological sciences.
合成法
1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethylpiperidine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpiperidine with 1,3-benzodioxole-5-carboxylic acid chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethylpiperidine has been widely used in scientific research for its potential applications in medicinal chemistry and neuroscience. It has been found to have a high affinity for certain receptors in the brain, including the sigma-1 receptor, which is involved in various physiological and pathological processes.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-5-11(2)8-16(7-10)15(17)12-3-4-13-14(6-12)19-9-18-13/h3-4,6,10-11H,5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDHYPPDCMCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

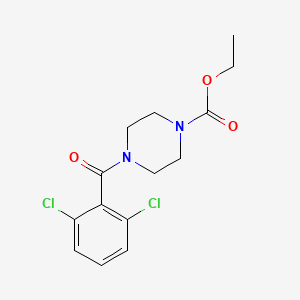
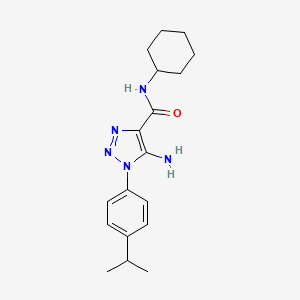
![3-chloro-5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5015909.png)
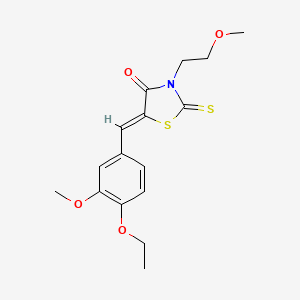
![1-(4-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5015919.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5015930.png)
![methyl 6-(1,1-dimethylpropyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015937.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5015943.png)
![4-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5015948.png)
![2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5015955.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5015964.png)
![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5015972.png)
